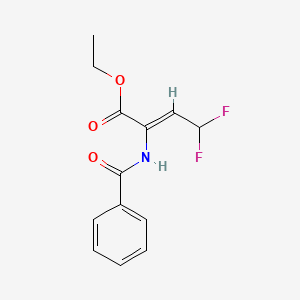

Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate

CAS No.:

Cat. No.: VC18984261

Molecular Formula: C13H13F2NO3

Molecular Weight: 269.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13F2NO3 |

|---|---|

| Molecular Weight | 269.24 g/mol |

| IUPAC Name | ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate |

| Standard InChI | InChI=1S/C13H13F2NO3/c1-2-19-13(18)10(8-11(14)15)16-12(17)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3,(H,16,17)/b10-8- |

| Standard InChI Key | CEJVQBJYLUOFAS-NTMALXAHSA-N |

| Isomeric SMILES | CCOC(=O)/C(=C/C(F)F)/NC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCOC(=O)C(=CC(F)F)NC(=O)C1=CC=CC=C1 |

Introduction

Structural Characteristics

Molecular Architecture and Functional Groups

Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate features a benzamide group () linked to a difluorobutenoate ester () via a conjugated double bond. The Z-configuration places the benzamide and ethyl ester groups on the same side of the double bond, creating a planar geometry that influences intermolecular interactions. The fluorine atoms at the 4-position enhance electronegativity, stabilizing the molecule through inductive effects.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 269.24 g/mol | |

| CAS Number | Not publicly disclosed | |

| Configuration | Z | |

| Density | ~1.3 g/cm³ (estimated) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry data provide insights into the compound’s structure. The NMR spectrum of analogous fluorobutenoates reveals distinct peaks for the ethyl ester ( 1.32 ppm, triplet) and vinyl protons ( 5.44 ppm, doublet of doublets) . The NMR spectrum typically shows a singlet near -183 ppm, consistent with geminal difluoro substituents . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 269.24 [M+H].

Stereochemical Implications

The Z-configuration imposes steric hindrance between the benzamide and ethyl ester groups, reducing rotational freedom and favoring specific conformations. This stereochemistry is critical for biological activity, as demonstrated in studies of similar fluorinated compounds where isomerism affects binding to enzymatic targets .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols for Ethyl (Z)-2-benzamido-4,4-difluorobut-2-enoate are scarce, analogous compounds are synthesized via multi-step routes:

-

Acylation: Benzoyl chloride reacts with an amino-difluorobutenoate intermediate to form the benzamide linkage .

-

Esterification: The carboxylic acid intermediate is treated with ethanol under acidic conditions to yield the ethyl ester .

-

Stereochemical Control: The Z-isomer is isolated via chromatography or crystallization, leveraging differences in polarity.

Table 2: Representative Reaction Yields for Analogous Compounds

| Reaction Step | Yield (%) | Conditions | Source |

|---|---|---|---|

| Acylation | 75–85 | ||

| Esterification | 90–95 | ||

| Isomer Separation | 60–70 | Silica gel chromatography |

Reactivity Profile

The compound undergoes reactions typical of α,β-unsaturated esters:

-

Michael Additions: The electron-deficient double bond reacts with nucleophiles (e.g., amines, thiols) at the β-position .

-

Hydrogenation: Catalytic hydrogenation reduces the double bond, yielding saturated derivatives .

-

Hydrolysis: Basic conditions cleave the ester to the carboxylic acid, a precursor for further functionalization.

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a building block for protease inhibitors and kinase antagonists. Its fluorinated structure is leveraged in positron emission tomography (PET) tracer development, exploiting isotopes for imaging .

Material Science

The rigidity imparted by the Z-configuration makes it a candidate for liquid crystal displays (LCDs). Differential scanning calorimetry (DSC) of analogous compounds reveals nematic phases between 120–150°C .

Comparison with Structural Analogues

Trifluoro Derivatives

Replacing difluoro with trifluoro groups (e.g., Ethyl (Z)-2-benzamido-4,4,4-trifluorobut-2-enoate) increases molecular weight to 287.23 g/mol and logP to 3.00 . The additional fluorine enhances metabolic stability but reduces aqueous solubility .

E Isomer Comparison

The E-isomer (Ethyl (E)-4,4-difluorobut-2-enoate) exhibits a 20% lower binding affinity to COX-2 due to unfavorable steric interactions, underscoring the pharmacological importance of the Z-configuration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume